molecular formula C9H10N2OS B13313686 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine

2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine

Cat. No.: B13313686
M. Wt: 194.26 g/mol
InChI Key: ZDTAVJCFYWRPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine: is an aromatic amine compound that features a thiophene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: The oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the specific substitution but often involve acidic or basic catalysts and elevated temperatures.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action for compounds like 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine often involves interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1,2-oxazol-4-yl)ethanamine

InChI

InChI=1S/C9H10N2OS/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2

InChI Key

ZDTAVJCFYWRPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NO2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.